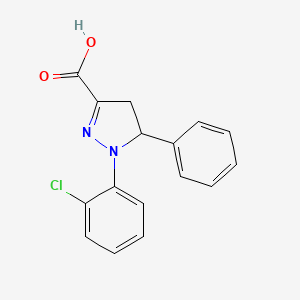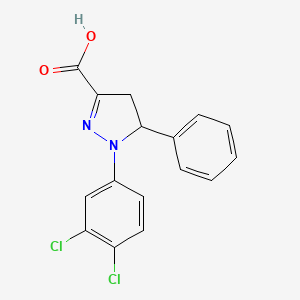
NOTA-bis(tBu)ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NOTA-bis(tBu)ester, also known as 1H-1,4,7-Triazonine-1,4,7-triacetic acid, hexahydro-, 1,4-bis(1,1-dimethylethyl) ester, is a derivative of NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid). It is a bifunctional chelator widely used in scientific research for its ability to form stable complexes with various metal ions. This compound is particularly valuable in the field of radiopharmaceuticals, where it is used to label biomolecules with radioactive isotopes for diagnostic imaging and therapeutic applications .
Mechanism of Action
Target of Action
NOTA-bis(tBu)ester, also known as 2-(4,7-Bis(2-(tert-butoxy)-2-oxoethyl)-1,4,7-triazonan-1-yl)acetic acid, is a derivative of NOTA . It is a bifunctional chelator , which means it can bind to two different sites on a target molecule. The primary targets of this compound are metal ions . It has a high affinity for these ions, allowing it to effectively bind and stabilize them .
Mode of Action
This compound interacts with its targets (metal ions) through a process known as chelation . In this process, the chelator (this compound) forms multiple bonds with a metal ion, creating a ring-like structure . This interaction stabilizes the metal ion and prevents it from participating in unwanted chemical reactions .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific metal ions it is chelating For example, many metal ions play crucial roles as cofactors in enzymatic reactions. By chelating these ions, this compound could affect the activity of these enzymes and the biochemical pathways they are involved in .
Pharmacokinetics
As a chelator, it is likely to be distributed throughout the body wherever its target metal ions are present
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific metal ions it chelates. By stabilizing these ions, this compound can prevent them from participating in harmful chemical reactions. This can potentially mitigate the effects of metal ion-related diseases .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence and concentration of its target metal ions can affect its ability to function as a chelator . Additionally, factors such as pH and temperature could potentially influence the stability of the chelation complexes formed by this compound .
Biochemical Analysis
Biochemical Properties
NOTA-bis(tBu)ester is a bifunctional chelator, which means it can bind to two different sites on a molecule This property allows it to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
As a bifunctional chelator, it may influence cell function by binding to certain molecules within the cell
Molecular Mechanism
As a bifunctional chelator, it likely exerts its effects at the molecular level through binding interactions with biomolecules These interactions could potentially lead to changes in enzyme activity or gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NOTA-bis(tBu)ester typically involves the reaction of 1H-1,4,7-Triazonine-1,4,7-triacetic acid with tert-butyl iodide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows: [ \text{1H-1,4,7-Triazonine-1,4,7-triacetic acid} + \text{tert-butyl iodide} \rightarrow \text{this compound} ] The reaction is performed in a solvent such as dimethylformamide (DMF) with a base like sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: NOTA-bis(tBu)ester primarily undergoes nucleophilic substitution reactions due to the presence of ester groups. It can also participate in transesterification reactions, where the ester groups are exchanged with other alcohols in the presence of a catalyst .
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reaction is typically carried out in a polar aprotic solvent like DMF or tetrahydrofuran (THF) at room temperature.
Transesterification: Catalysts such as sodium tert-butoxide (NaOtBu) are used to facilitate the reaction.
Major Products: The major products of these reactions are typically the substituted derivatives of this compound, where the ester groups are replaced by the nucleophiles or other alcohols .
Scientific Research Applications
NOTA-bis(tBu)ester has a wide range of applications in scientific research:
Comparison with Similar Compounds
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): Another widely used chelator with a similar structure but with four carboxylate groups instead of three.
TETA (1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid): A chelator with a larger ring size and four carboxylate groups.
Uniqueness: NOTA-bis(tBu)ester is unique due to its smaller ring size and the presence of tert-butyl ester groups, which provide steric hindrance and enhance the stability of the metal complexes. This makes it particularly suitable for applications requiring high stability and specificity .
Properties
IUPAC Name |
2-[4,7-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7-triazonan-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H37N3O6/c1-19(2,3)28-17(26)14-22-9-7-21(13-16(24)25)8-10-23(12-11-22)15-18(27)29-20(4,5)6/h7-15H2,1-6H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UACSRZWSADEYPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl (2Z)-2-chloro-2-[2-(5-chloro-2-methylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344899.png)
![Ethyl 5-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B6344901.png)
![Ethyl (2Z)-2-chloro-2-[2-(3-chloro-4-methoxyphenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344909.png)
![Ethyl (2Z)-2-chloro-2-[2-(2-chloro-5-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344918.png)
![Ethyl (2Z)-2-chloro-2-[2-(2,4,5-trichlorophenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344927.png)
![Ethyl (2Z)-2-chloro-2-[2-(2-methyl-5-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344931.png)
![Ethyl (2Z)-2-chloro-2-[2-(2,5-dimethylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344934.png)

![Ethyl (2Z)-2-chloro-2-[2-(5-chloro-2-methoxyphenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344949.png)
![Ethyl (2Z)-2-chloro-2-{2-[4-(propan-2-yl)phenyl]hydrazin-1-ylidene}acetate](/img/structure/B6344952.png)
![Ethyl (2Z)-2-chloro-2-[2-(4-chloro-3-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344965.png)


![5-Phenyl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylic acid](/img/structure/B6344999.png)
